molecular formula C6H15Br2N B3274035 3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide CAS No. 60035-89-4

3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide

Cat. No.: B3274035
CAS No.: 60035-89-4
M. Wt: 261.00 g/mol
InChI Key: XLTJKSAZQLFWAP-UHFFFAOYSA-N
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Description

3-Bromo-N-propan-2-ylpropan-1-amine;hydrobromide is a chemical compound with the molecular formula C6H14Br2N. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide typically involves the bromination of N-propan-2-ylpropan-1-amine. This can be achieved by reacting N-propan-2-ylpropan-1-amine with hydrobromic acid (HBr) in the presence of a brominating agent such as phosphorus tribromide (PBr3) or bromine (Br2). The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-propan-2-ylpropan-1-amine;hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction Reactions: It can be reduced to form the corresponding amine or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted amines depending on the nucleophile used.

    Oxidation Reactions: Products include amine oxides and other oxidized derivatives.

    Reduction Reactions: Products include the corresponding amine and other reduced compounds.

Scientific Research Applications

3-Bromo-N-propan-2-ylpropan-1-amine;hydrobromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: It is used in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic reactions, making it a useful reagent in various chemical transformations. The compound can also interact with biological molecules, potentially affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopropylamine hydrobromide: Similar in structure but with different substituents.

    2-Bromoethylamine hydrobromide: Another brominated amine with a different carbon chain length.

    3-Chloropropylamine hydrochloride: A chlorinated analogue with similar reactivity.

Uniqueness

3-Bromo-N-propan-2-ylpropan-1-amine;hydrobromide is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in synthetic chemistry.

Properties

IUPAC Name

3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BrN.BrH/c1-6(2)8-5-3-4-7;/h6,8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTJKSAZQLFWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60035-89-4
Record name 1-Propanamine, 3-bromo-N-(1-methylethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60035-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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